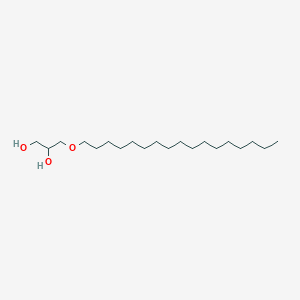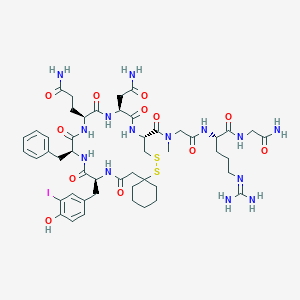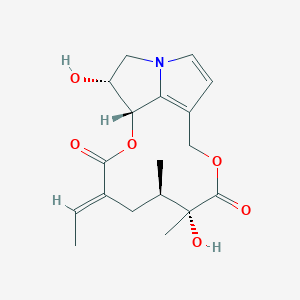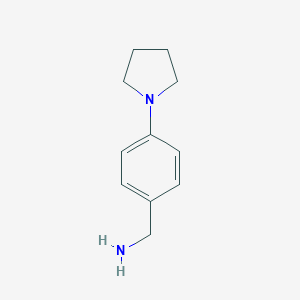
3-Heptadecoxypropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptadecoxypropane-1,2-diol, also known as HDP, is a unique glycolipid that has been found to have a range of potential applications in scientific research. HDP is a naturally occurring molecule that is found in certain bacteria, and it has been shown to have a number of interesting properties that make it an attractive target for further study.
Mécanisme D'action
The mechanism of action of 3-Heptadecoxypropane-1,2-diol is not yet fully understood, but it is believed to involve the disruption of bacterial cell membranes. 3-Heptadecoxypropane-1,2-diol is thought to interact with the lipid bilayer of the bacterial cell membrane, causing it to become destabilized and leading to the death of the cell.
Biochemical and Physiological Effects:
3-Heptadecoxypropane-1,2-diol has been shown to have a range of biochemical and physiological effects, including its antimicrobial properties. 3-Heptadecoxypropane-1,2-diol has also been shown to have immune-modulatory effects, meaning that it can help to regulate the immune system. This makes it a potentially valuable tool in the treatment of autoimmune diseases and other conditions that involve immune dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Heptadecoxypropane-1,2-diol in lab experiments is its antimicrobial properties. This makes it a valuable tool for studying the effects of different treatments on bacteria and other microorganisms. However, there are also some limitations to using 3-Heptadecoxypropane-1,2-diol in lab experiments, including the fact that it is a relatively new molecule and there is still much to be learned about its properties and behavior.
Orientations Futures
There are a number of potential future directions for research on 3-Heptadecoxypropane-1,2-diol. One area of interest is the development of new drugs and treatments that are based on the properties of 3-Heptadecoxypropane-1,2-diol. Another area of interest is the study of the mechanism of action of 3-Heptadecoxypropane-1,2-diol, which could lead to a better understanding of how it works and how it can be used to fight bacterial infections. Additionally, there is a need for further research into the safety and efficacy of 3-Heptadecoxypropane-1,2-diol, particularly in the context of potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-Heptadecoxypropane-1,2-diol can be achieved through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. Both methods have been successfully used to create 3-Heptadecoxypropane-1,2-diol in the laboratory, and each has its own advantages and disadvantages.
Applications De Recherche Scientifique
3-Heptadecoxypropane-1,2-diol has a number of potential applications in scientific research, particularly in the areas of immunology and microbiology. 3-Heptadecoxypropane-1,2-diol has been shown to have antimicrobial properties, meaning that it can help to kill bacteria and other microorganisms. This makes it a potentially valuable tool in the fight against antibiotic-resistant bacteria, which are becoming an increasingly serious problem.
Propriétés
IUPAC Name |
3-heptadecoxypropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h20-22H,2-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJIYBACSXLSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921208 |
Source


|
| Record name | 3-(Heptadecyloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptadecoxypropane-1,2-diol | |
CAS RN |
113817-63-3 |
Source


|
| Record name | 1-O-Heptadecylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113817633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Heptadecyloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














